Carbamothioic acid, methyl-, O-(1-methylpropyl) ester
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Overview
Description
Butan-2-yl methylaminomethanethioate, also known as methylcarbamothioic acid 1-methylpropyl ester, is a chemical compound with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a methylaminomethanethioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl methylaminomethanethioate typically involves the reaction of butan-2-amine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of Butan-2-yl methylaminomethanethioate may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylaminomethanethioate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl methylaminomethanethioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Butan-2-amine: Shares the butan-2-yl group but lacks the methylaminomethanethioate moiety.
Methyl isothiocyanate: Contains the isothiocyanate group but lacks the butan-2-yl group.
Methylcarbamothioic acid: Contains the carbamothioic acid group but lacks the butan-2-yl group.
Uniqueness
Butan-2-yl methylaminomethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
65573-11-7 |
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Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
O-butan-2-yl N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
InChI Key |
VZSMOJOGXIVYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)NC |
Origin of Product |
United States |
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